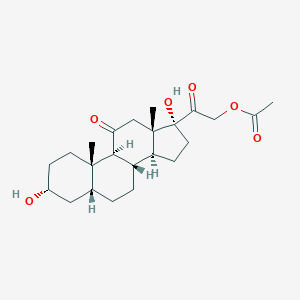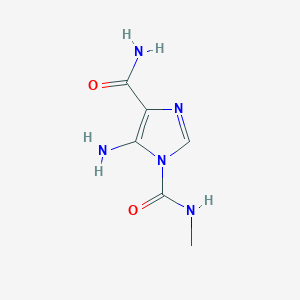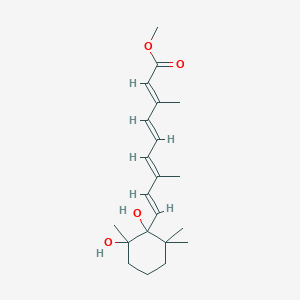![molecular formula C13H18O9 B104503 [(2S,3S,4S,5R)-3,4,5-triacetyloxyoxolan-2-yl]methyl acetate CAS No. 144490-03-9](/img/structure/B104503.png)
[(2S,3S,4S,5R)-3,4,5-triacetyloxyoxolan-2-yl]methyl acetate
説明
Synthesis Analysis
The synthesis of related compounds involves multi-step processes that typically start from simple sugars or their derivatives. For example, the synthesis of methyl (1S,2S,3R,4R)-2,3-isopropylidenedioxy-5-iodomethyl-2-tetrahydrofurylacetate, as mentioned in the second paper, is initiated from D-ribose acetonide and involves a series of transformations under the treatment with bases . This suggests that the synthesis of [(2S,3S,4S,5R)-3,4,5-triacetyloxyoxolan-2-yl]methyl acetate could also start from a sugar derivative and involve protective group strategies and selective acetylation.
Molecular Structure Analysis
The molecular structure of compounds similar to [(2S,3S,4S,5R)-3,4,5-triacetyloxyoxolan-2-yl]methyl acetate is often confirmed by spectroscopic techniques such as NMR and IR, and in some cases by X-ray crystallography . These techniques allow for the determination of the stereochemistry and confirmation of the molecular framework of the synthesized compounds.
Chemical Reactions Analysis
The papers do not provide direct information on the chemical reactions of [(2S,3S,4S,5R)-3,4,5-triacetyloxyoxolan-2-yl]methyl acetate. However, the first paper discusses the reactivity of iminothiazolidin-4-one acetate derivatives, which are synthesized and evaluated as inhibitors . This indicates that the compound may also undergo reactions that could modify its structure or enhance its reactivity for potential applications, such as in medicinal chemistry.
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound are not detailed in the provided papers. However, similar compounds' properties, such as solubility, melting points, and stability, can be inferred from their structural analogs. For instance, the stability of a compound could be affected by the presence of acetyl groups, which can be hydrolyzed under certain conditions .
科学的研究の応用
Methanogenic Pathways and Environmental Studies
- Quantification of Methanogenic Pathways: The study of methanogenic pathways, involving compounds like acetate as precursors to methane, highlights the environmental impact and significance of understanding biochemical processes in various ecosystems. This knowledge is crucial for evaluating carbon cycling and methane emissions in natural and engineered environments (Conrad, 2005).
Green Chemistry and Sustainable Solvents
- Sustainable Lipophilic Solvent for Natural Products: The exploration of bio-based solvents like 2-methyloxolane for extracting natural products demonstrates the chemical industry's shift towards greener alternatives. This research addresses the environmental and safety concerns associated with conventional petroleum-based solvents, offering insights into sustainable practices in chemical processing (Rapinel et al., 2020).
Advanced Materials and Biofuel Production
- Biodiesel Production via Interesterification: Investigations into using methyl acetate for biodiesel production via interesterification reveal an innovative approach to creating cleaner, more sustainable biofuels. This method highlights the potential for acetate derivatives in enhancing biofuel production processes, with implications for environmental sustainability and energy security (Esan et al., 2021).
Analytical Techniques and Drug Analysis
- Sophisticated Analytical Techniques for Drug Analysis: The development and refinement of analytical techniques for drug substances like Empagliflozin, showcasing the role of acetate derivatives in pharmaceutical analysis. This research underpins the importance of accurate, reliable analytical methods in ensuring drug quality and efficacy (Danao, 2021).
Safety And Hazards
将来の方向性
特性
IUPAC Name |
[(2S,3S,4S,5R)-3,4,5-triacetyloxyoxolan-2-yl]methyl acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O9/c1-6(14)18-5-10-11(19-7(2)15)12(20-8(3)16)13(22-10)21-9(4)17/h10-13H,5H2,1-4H3/t10-,11-,12-,13-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHNHAHWGVLXCCI-CYDGBPFRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(O1)OC(=O)C)OC(=O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@H]1[C@@H]([C@@H]([C@H](O1)OC(=O)C)OC(=O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10358660 | |
| Record name | 1,2,3,5-Tetra-O-acetyl-beta-L-ribofuranose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10358660 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,2,3,5-Tetra-O-acetyl-beta-L-ribofuranose | |
CAS RN |
144490-03-9 | |
| Record name | β-L-Ribofuranose, 1,2,3,5-tetraacetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=144490-03-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2,3,5-Tetra-O-acetyl-beta-L-ribofuranose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10358660 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | β-L-Ribofuranose, tetraacetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




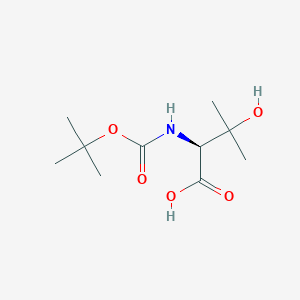
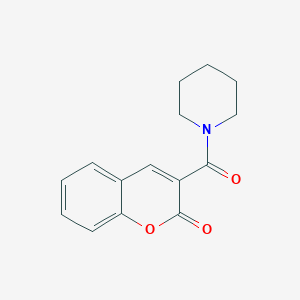
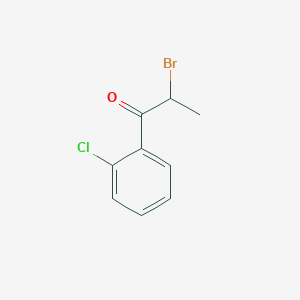
![6-(4-Chloro-phenyl)-2,3,4,6-tetrahydro-pyrimido[2,1-a]isoindol-6-ol](/img/structure/B104430.png)
